molecular formula C11H21NO2S B12857169 4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid

4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid

Cat. No.: B12857169
M. Wt: 231.36 g/mol
InChI Key: LXNYTELLQRYQOH-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a thiomorpholine ring substituted with two methyl groups and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. One common method includes the alkylation of 2,3-dimethylthiomorpholine with a suitable pentanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The thiomorpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized thiomorpholine derivatives.

Scientific Research Applications

4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
  • 2-(Thiomethylene)-4-Methylpentanoic Acid

Uniqueness

4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid is unique due to its specific structural features, such as the presence of a thiomorpholine ring with two methyl groups and a pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

4-(2,3-dimethylthiomorpholin-4-yl)pentanoic acid

InChI

InChI=1S/C11H21NO2S/c1-8(4-5-11(13)14)12-6-7-15-10(3)9(12)2/h8-10H,4-7H2,1-3H3,(H,13,14)

InChI Key

LXNYTELLQRYQOH-UHFFFAOYSA-N

Canonical SMILES

CC1C(SCCN1C(C)CCC(=O)O)C

Origin of Product

United States

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